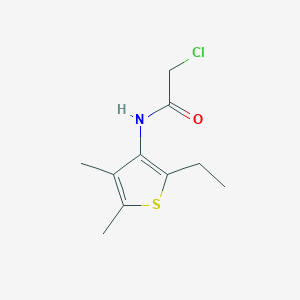
2-(Dimethylamino)octa-4,7-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)octa-4,7-dienenitrile is an organic compound with the molecular formula C10H16N2 It features a dimethylamino group attached to an octadiene chain with a nitrile group at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)octa-4,7-dienenitrile typically involves the reaction of an appropriate octadiene precursor with dimethylamine and a nitrile source. One common method involves the following steps:
Preparation of the Octadiene Precursor: The octadiene precursor can be synthesized through a series of reactions starting from simpler alkenes or alkynes.
Introduction of the Dimethylamino Group: The octadiene precursor is then reacted with dimethylamine under suitable conditions, often in the presence of a catalyst.
Addition of the Nitrile Group: Finally, the nitrile group is introduced through a reaction with a nitrile source, such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)octa-4,7-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or other amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxides or hydroxylated derivatives.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)octa-4,7-dienenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)octa-4,7-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile. These interactions can modulate the activity of biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)octa-4,7-dienal: Similar structure but with an aldehyde group instead of a nitrile group.
2-(Dimethylamino)octa-4,7-dienol: Contains a hydroxyl group instead of a nitrile group.
2-(Dimethylamino)octa-4,7-dienamine: Features an amine group instead of a nitrile group.
Uniqueness
2-(Dimethylamino)octa-4,7-dienenitrile is unique due to the presence of both a dimethylamino group and a nitrile group on an octadiene chain. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
88471-80-1 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-(dimethylamino)octa-4,7-dienenitrile |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-7-8-10(9-11)12(2)3/h4,6-7,10H,1,5,8H2,2-3H3 |
Clave InChI |
NZJDBONWEHAVKL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(CC=CCC=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
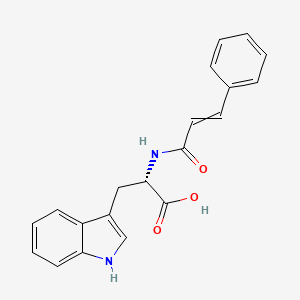
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
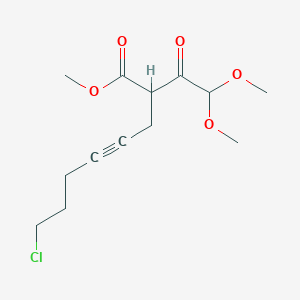
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
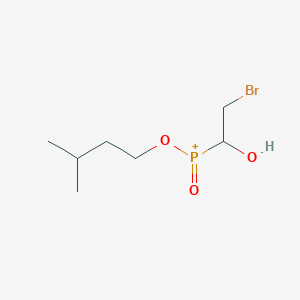
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)


![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine](/img/structure/B14393450.png)
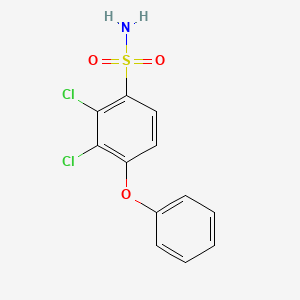
![8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14393457.png)
